molecular formula C23H24N6 B4476516 1-benzyl-4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-benzyl-4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B4476516
M. Wt: 384.5 g/mol
InChI Key: RKXZVUUYYMSLRV-UHFFFAOYSA-N
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Description

1-benzyl-4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with benzyl and benzylpiperazinyl groups. These structural elements contribute to its distinct chemical properties and reactivity.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, including its antibacterial properties . Additionally, the development of efficient synthetic methods for this and related compounds could be a valuable area of research .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor activity , suggesting that the compound may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It’s worth noting that similar compounds have been shown to induce apoptosis in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to programmed cell death.

Biochemical Pathways

Given the potential antitumor activity of similar compounds , it’s plausible that the compound may affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Preparation Methods

The synthesis of 1-benzyl-4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the benzylpiperazinyl group: This is usually accomplished through a nucleophilic substitution reaction where the piperazine ring is benzylated using benzyl chloride or a similar reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-benzyl-4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or piperazinyl groups can be replaced with other substituents using appropriate reagents.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

1-benzyl-4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    Benzylpiperazine: Known for its stimulant properties, benzylpiperazine has a simpler structure but shares the benzylpiperazinyl group.

    Pyrazolopyrimidines: These compounds have a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-3-7-19(8-4-1)16-27-11-13-28(14-12-27)22-21-15-26-29(23(21)25-18-24-22)17-20-9-5-2-6-10-20/h1-10,15,18H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXZVUUYYMSLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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